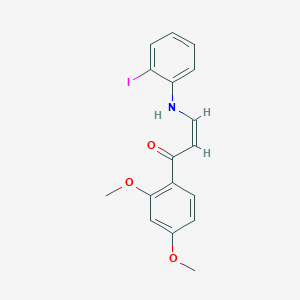
(Z)-1-(2,4-dimethoxyphenyl)-3-(2-iodoanilino)prop-2-en-1-one
Overview
Description
(Z)-1-(2,4-dimethoxyphenyl)-3-(2-iodoanilino)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of methoxy groups on the phenyl ring and an iodine atom on the aniline moiety, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2,4-dimethoxyphenyl)-3-(2-iodoanilino)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dimethoxybenzaldehyde and 2-iodoaniline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the chalcone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Introduction of various functional groups such as amines, thiols, or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-(2,4-dimethoxyphenyl)-3-(2-iodoanilino)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biological research due to its structural similarity to other bioactive chalcones. It can be used to study the effects of chalcones on biological systems, including their anti-inflammatory, antioxidant, and anticancer activities.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Chalcones are known for their diverse pharmacological activities, and modifications to the this compound structure could lead to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-1-(2,4-dimethoxyphenyl)-3-(2-iodoanilino)prop-2-en-1-one is not well-documented. based on its structure, it is likely to interact with various molecular targets, such as enzymes or receptors, through its aromatic rings and functional groups. The methoxy groups and iodine atom can influence its binding affinity and specificity, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2,4-dimethoxyphenyl)-3-(2-iodoanilino)prop-2-en-1-one: The E-isomer of the compound, which may have different biological activities due to its different spatial arrangement.
(Z)-1-(2,4-dimethoxyphenyl)-3-(4-iodoanilino)prop-2-en-1-one: A similar compound with the iodine atom in a different position on the aniline ring.
(Z)-1-(2,4-dimethoxyphenyl)-3-(2-bromoanilino)prop-2-en-1-one: A similar compound with a bromine atom instead of iodine.
Uniqueness
The presence of the iodine atom in (Z)-1-(2,4-dimethoxyphenyl)-3-(2-iodoanilino)prop-2-en-1-one makes it unique compared to other chalcones. Iodine can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(Z)-1-(2,4-dimethoxyphenyl)-3-(2-iodoanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16INO3/c1-21-12-7-8-13(17(11-12)22-2)16(20)9-10-19-15-6-4-3-5-14(15)18/h3-11,19H,1-2H3/b10-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAMAJAXAWDDPX-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CNC2=CC=CC=C2I)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C\NC2=CC=CC=C2I)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


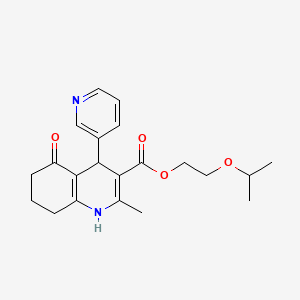
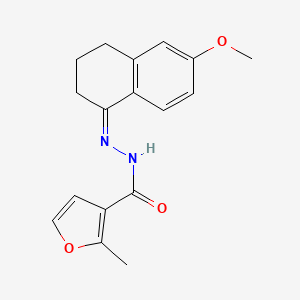
![3-[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3894465.png)
![(3E)-N-(2-adamantyl)-3-[[2-(3,5-dimethylphenoxy)acetyl]hydrazinylidene]butanamide](/img/structure/B3894466.png)
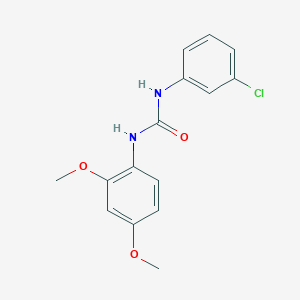
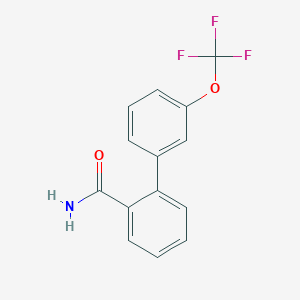
![ethyl 2-methyl-9-[(2-nitrobenzylidene)amino]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B3894480.png)
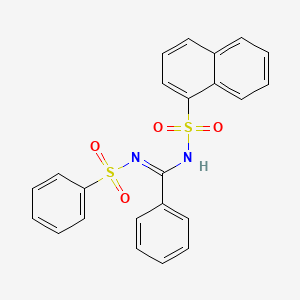
![methyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3894493.png)
![2-methyl-4-[(E)-(4-nitrophenyl)methylideneamino]imidazo[1,2-a]benzimidazole-1-carbonitrile](/img/structure/B3894496.png)
![3-[(5Z)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B3894503.png)
![N'-(4-nitrophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonohydrazide](/img/structure/B3894525.png)
![(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2,4-DIMETHYLPHENOXY)ACETATE](/img/structure/B3894529.png)
![N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B3894535.png)
